![molecular formula C17H32OS2 B12604712 4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol CAS No. 918343-95-0](/img/structure/B12604712.png)
4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol is an organic compound that features a unique structure combining a dithiane ring with a butanol chain
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol beinhaltet typischerweise die Reaktion von Non-4-en-1-yl-Derivaten mit 1,3-Dithian unter spezifischen Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydrid oder Kalium-tert-butoxid durchgeführt, die die Bildung des Dithianrings erleichtert. Die Reaktion wird in einer inerten Atmosphäre durchgeführt, wobei häufig Lösungsmittel wie Tetrahydrofuran (THF) oder Dimethylsulfoxid (DMSO) verwendet werden, um die Stabilität der Zwischenprodukte zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus werden Reinigungstechniken wie Säulenchromatographie oder Umkristallisation eingesetzt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Alkohole oder andere reduzierte Derivate zu bilden.
Substitution: Der Dithianring kann nukleophile Substitutionsreaktionen eingehen, was zur Bildung verschiedener substituierter Produkte führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nukleophile wie Alkylhalogenide oder Amine können in Substitutionsreaktionen verwendet werden, oft in Gegenwart einer Base.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Ketone oder Aldehyde liefern, während Reduktion verschiedene Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Untersuchung von Enzymwirkungen und Stoffwechselwegen.
Industrie: Verwendet in der Produktion von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften.
5. Wirkmechanismus
Der Mechanismus, durch den this compound seine Wirkungen ausübt, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Der Dithianring kann mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Hydroxylgruppe kann Wasserstoffbrückenbindungen bilden, was die Bindungsaffinität und Spezifität der Verbindung beeinflusst. Beteiligte Wege können Stoffwechselprozesse umfassen, bei denen die Verbindung entweder ein Substrat oder ein Inhibitor ist.
Wirkmechanismus
The mechanism by which 4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol exerts its effects involves interactions with specific molecular targets. The dithiane ring can interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. Pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(4-Iodophenyl)butan-1-ol
- 4-(4-Bromophenyl)butan-1-ol
- 4-(4-Chlorophenyl)butan-1-ol
- 4-(Cyclopent-1’-enyl)-butan-1-ol
- 4-(1H-indol-3-yl)butan-1-ol
Einzigartigkeit
4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol ist aufgrund des Vorhandenseins des Dithianrings einzigartig, der besondere chemische Eigenschaften und Reaktivität verleiht. Dieses strukturelle Merkmal unterscheidet es von anderen ähnlichen Verbindungen und macht es für spezifische Anwendungen in Forschung und Industrie wertvoll.
Eigenschaften
CAS-Nummer |
918343-95-0 |
|---|---|
Molekularformel |
C17H32OS2 |
Molekulargewicht |
316.6 g/mol |
IUPAC-Name |
4-(2-non-4-enyl-1,3-dithian-2-yl)butan-1-ol |
InChI |
InChI=1S/C17H32OS2/c1-2-3-4-5-6-7-8-12-17(13-9-10-14-18)19-15-11-16-20-17/h5-6,18H,2-4,7-16H2,1H3 |
InChI-Schlüssel |
IIVQMPYASVFEGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CCCCC1(SCCCS1)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



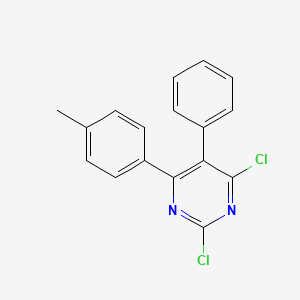
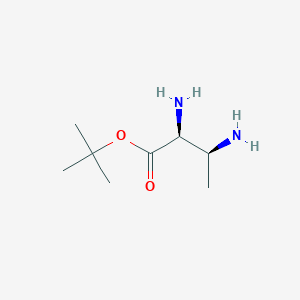
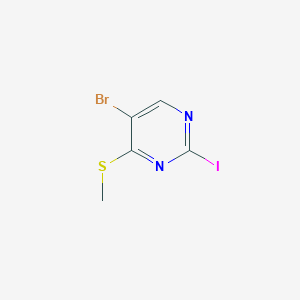
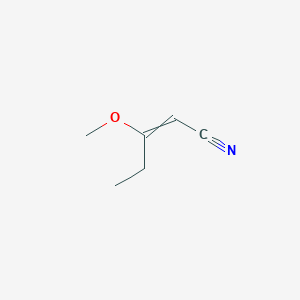

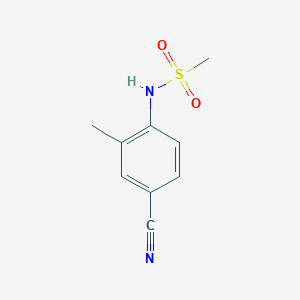

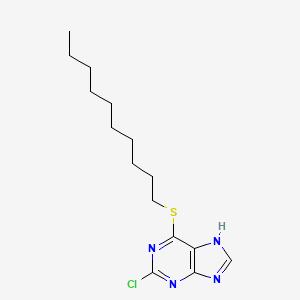
![Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl-](/img/structure/B12604699.png)
![N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide](/img/structure/B12604705.png)
![6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol](/img/structure/B12604720.png)
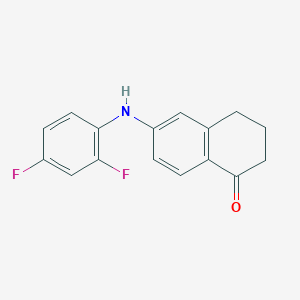
![1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one](/img/structure/B12604727.png)
